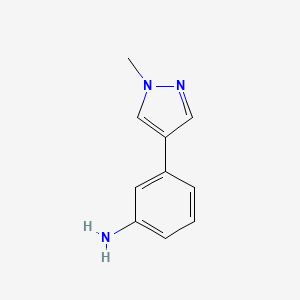
3-(1-甲基-1H-吡唑-4-基)苯胺
描述
“3-(1-Methyl-1H-pyrazol-4-yl)aniline” is a chemical compound that is used in various fields of research . It is often used as a reagent in laboratory settings .
Synthesis Analysis
The synthesis of “3-(1-Methyl-1H-pyrazol-4-yl)aniline” involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
Molecular Structure Analysis
The molecular structure of “3-(1-Methyl-1H-pyrazol-4-yl)aniline” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving “3-(1-Methyl-1H-pyrazol-4-yl)aniline” are complex and involve multiple steps . For instance, the formation of tetrapyrazolylethane involves nucleophilic addition of two 3-methyl-1-phenylpyrazol-5-one molecules at the C=N bonds of quinoxaline, elimination of o-phenylenediamine, and a second addition of two molecules of pyrazolone .
科学研究应用
1. 化学中的多米诺反应
Erkin & Ramsh (2014) 的研究重点是类似于3-(1-甲基-1H-吡唑-4-基)苯胺的化合物与杂环CH酸的反应。这种反应在有机化学领域中对各种取代吡唑和苯胺的合成具有重要意义。
2. 发光材料和电致发光应用
Vezzu et al. (2010) 讨论了使用化合物,包括N,N-二(3-(1H-吡唑-1-基)苯基)苯胺,类似于3-(1-甲基-1H-吡唑-4-基)苯胺的合成和应用发光材料。这些材料在有机发光二极管(OLEDs)的开发中具有潜在应用。
3. 合成和抗菌活性
Banoji et al. (2022) 探讨了基于吡唑-4-基和2H-色酮的取代苯胺的合成。这项研究对于新型抗菌剂的开发尤为重要,突出了类似于3-(1-甲基-1H-吡唑-4-基)苯胺在制药研究中的重要性。
4. 腐蚀抑制
Chadli et al. (2020) 进行了关于吡唑衍生物的合成研究,包括结构与3-(1-甲基-1H-吡唑-4-基)苯胺相似的分子,用于它们作为腐蚀抑制剂的应用。这项研究对于需要耐蚀性的工业应用至关重要。
5. 晶体结构分析
类似于3-(1-甲基-1H-吡唑-4-基)苯胺的化合物的晶体结构由Lingaraju等人(2016年)研究。了解这类化合物的晶体结构对于材料科学和制药研究至关重要。
6. 计算化学和腐蚀抑制
Wang et al. (2006) 对联吡唑衍生物进行了理论研究,这些衍生物与3-(1-甲基-1H-吡唑-4-基)苯胺具有结构相似性,突出它们作为腐蚀抑制剂的潜力。这项研究将计算化学与实际应用结合起来。
安全和危害
作用机制
Target of Action
Pyrazole derivatives have been shown to exhibit cytotoxic activity on several human cell lines . Some pyrazole derivatives have been demonstrated to inhibit cyclin-dependent kinase-2 (CDK2), which plays a crucial role in cell cycle regulation .
Mode of Action
For instance, some pyrazole derivatives have been shown to induce apoptosis, a form of programmed cell death .
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, including antioxidant and anticancer activities . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways, leading to downstream effects such as the induction of apoptosis .
Pharmacokinetics
For instance, pyrazole derivatives have been shown to have excellent thermal stabilities , which could potentially influence their absorption and distribution in the body.
Result of Action
Pyrazole derivatives have been shown to exhibit cytotoxic activity on several human cell lines . This suggests that 3-(1-Methyl-1H-pyrazol-4-yl)aniline may have similar effects, potentially leading to cell death through mechanisms such as apoptosis .
Action Environment
For instance, pyrazole derivatives have been shown to have excellent thermal stabilities , suggesting that they may remain stable and effective under various environmental conditions.
生化分析
Biochemical Properties
3-(1-Methyl-1H-pyrazol-4-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, 3-(1-Methyl-1H-pyrazol-4-yl)aniline can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 3-(1-Methyl-1H-pyrazol-4-yl)aniline on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 3-(1-Methyl-1H-pyrazol-4-yl)aniline has demonstrated cytotoxic effects, leading to apoptosis through the activation of p53-mediated pathways . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, 3-(1-Methyl-1H-pyrazol-4-yl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking their phosphorylation activity . Additionally, 3-(1-Methyl-1H-pyrazol-4-yl)aniline can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions lead to changes in cellular functions and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Methyl-1H-pyrazol-4-yl)aniline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to 3-(1-Methyl-1H-pyrazol-4-yl)aniline can lead to sustained changes in gene expression and metabolic activity, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-(1-Methyl-1H-pyrazol-4-yl)aniline in animal models have been studied to determine its dosage-dependent effects. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
3-(1-Methyl-1H-pyrazol-4-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . This inhibition can lead to altered levels of metabolites and changes in metabolic flux, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(1-Methyl-1H-pyrazol-4-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins within the cytoplasm can facilitate its localization to specific cellular compartments, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of 3-(1-Methyl-1H-pyrazol-4-yl)aniline is critical for its activity and function. It has been found to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. For instance, phosphorylation of 3-(1-Methyl-1H-pyrazol-4-yl)aniline can enhance its nuclear localization, where it can interact with transcription factors and influence gene expression .
属性
IUPAC Name |
3-(1-methylpyrazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYSXJBVBJYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1089278-81-8 | |
| Record name | 3-(1-methyl-1H-pyrazol-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




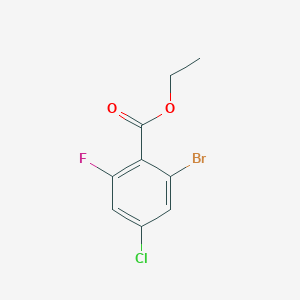
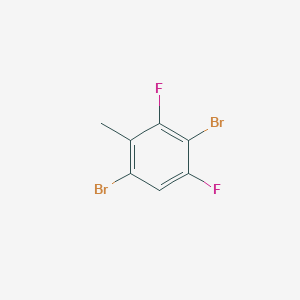
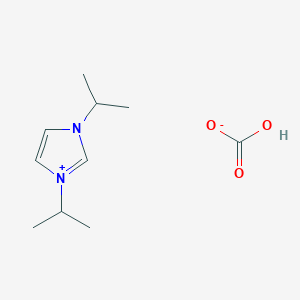
![Tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1461158.png)


![1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1461165.png)
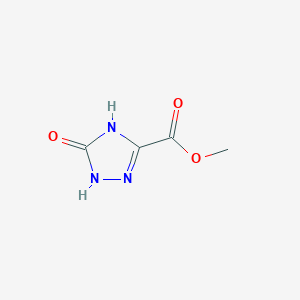

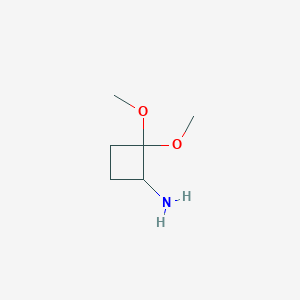
![4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol](/img/structure/B1461173.png)